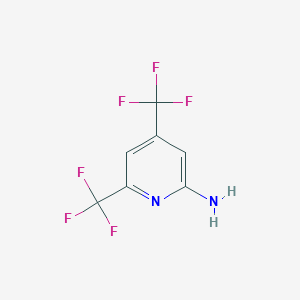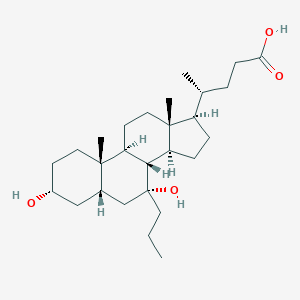
3,7-Dihydroxy-7-n-propylcholanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dihydroxy-7-n-propylcholanoic acid (DHPA) is a cholic acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DHPA has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
3,7-Dihydroxy-7-n-propylcholanoic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to have potential in the treatment of liver diseases, such as non-alcoholic fatty liver disease and liver fibrosis. Additionally, 3,7-Dihydroxy-7-n-propylcholanoic acid has been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3,7-Dihydroxy-7-n-propylcholanoic acid is not fully understood. However, it has been proposed that 3,7-Dihydroxy-7-n-propylcholanoic acid exerts its effects by modulating various signaling pathways and gene expression. 3,7-Dihydroxy-7-n-propylcholanoic acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
3,7-Dihydroxy-7-n-propylcholanoic acid has been found to possess various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to improve mitochondrial function and inhibit fibrosis. Additionally, 3,7-Dihydroxy-7-n-propylcholanoic acid has been found to enhance cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
3,7-Dihydroxy-7-n-propylcholanoic acid has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to be stable under various conditions, making it suitable for long-term storage. However, 3,7-Dihydroxy-7-n-propylcholanoic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. Additionally, 3,7-Dihydroxy-7-n-propylcholanoic acid has not been extensively studied in vivo, which can limit its translation to clinical applications.
Orientations Futures
There are several future directions for the study of 3,7-Dihydroxy-7-n-propylcholanoic acid. One potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 3,7-Dihydroxy-7-n-propylcholanoic acid in vivo. This will provide a better understanding of the potential clinical applications of 3,7-Dihydroxy-7-n-propylcholanoic acid. Additionally, the development of novel formulations of 3,7-Dihydroxy-7-n-propylcholanoic acid with improved solubility and bioavailability can enhance its use in lab experiments and potential clinical applications. Finally, the investigation of the potential synergistic effects of 3,7-Dihydroxy-7-n-propylcholanoic acid with other compounds can provide new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 3,7-Dihydroxy-7-n-propylcholanoic acid is a cholic acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. 3,7-Dihydroxy-7-n-propylcholanoic acid possesses various biochemical and physiological effects, making it a promising candidate for the development of new drugs. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,7-Dihydroxy-7-n-propylcholanoic acid have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of 3,7-Dihydroxy-7-n-propylcholanoic acid.
Méthodes De Synthèse
3,7-Dihydroxy-7-n-propylcholanoic acid can be synthesized by the reaction of cholic acid with propylamine in the presence of a catalyst. The reaction results in the formation of the propylamide derivative of cholic acid, which is then hydrolyzed to form 3,7-Dihydroxy-7-n-propylcholanoic acid. This synthesis method has been optimized to produce high yields of 3,7-Dihydroxy-7-n-propylcholanoic acid with high purity.
Propriétés
Numéro CAS |
124729-58-4 |
|---|---|
Nom du produit |
3,7-Dihydroxy-7-n-propylcholanoic acid |
Formule moléculaire |
C27H46O4 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-7-propyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H46O4/c1-5-12-27(31)16-18-15-19(28)10-13-25(18,3)22-11-14-26(4)20(7-8-21(26)24(22)27)17(2)6-9-23(29)30/h17-22,24,28,31H,5-16H2,1-4H3,(H,29,30)/t17-,18+,19-,20-,21+,22+,24+,25+,26-,27-/m1/s1 |
Clé InChI |
BOJLONLMSDGVHC-WCEAYCHHSA-N |
SMILES isomérique |
CCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O)O |
SMILES |
CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |
SMILES canonique |
CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |
Synonymes |
3,7-dihydroxy-7-n-propylcholanoic acid 7-n-propyl-chenodeoxycholic acid 7-n-propylursodeoxycholic acid 7-prCDC 7-prUDC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



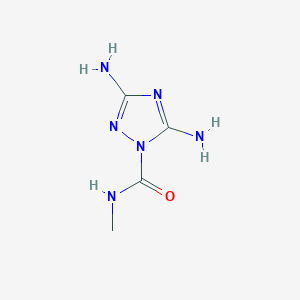
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
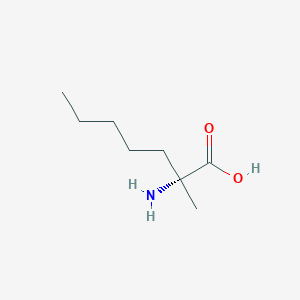
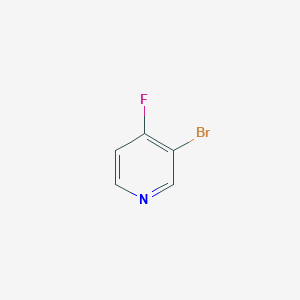
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
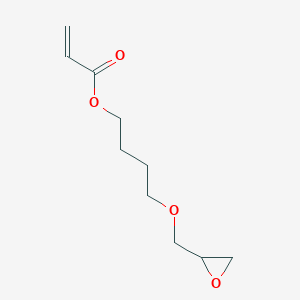
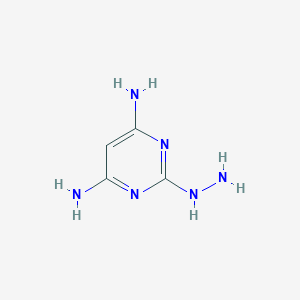
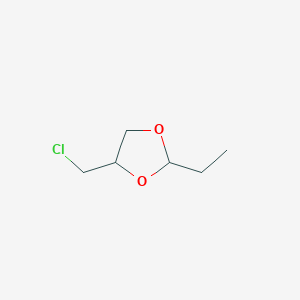
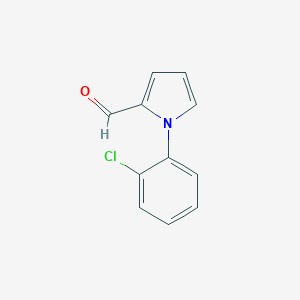
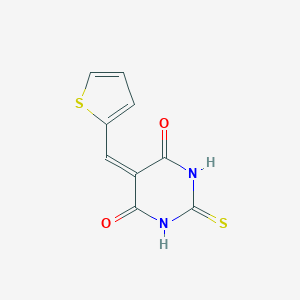
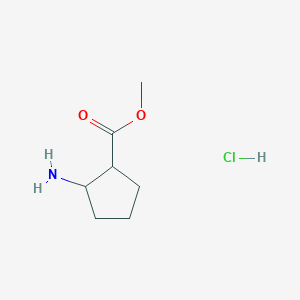
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)
